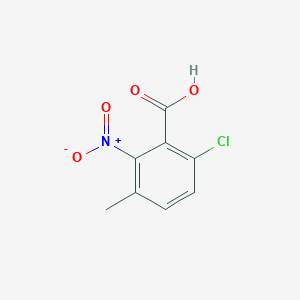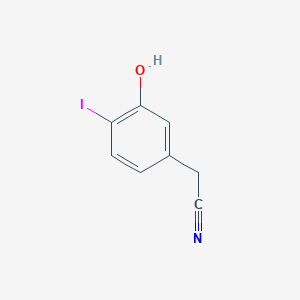
2-(3-Hydroxy-4-iodophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H6INO It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-iodophenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-iodobenzaldehyde with a suitable cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-4-iodobenzaldehyde
Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN)
Solvent: Aqueous ethanol or methanol
Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Hydroxy-4-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(3-Hydroxy-4-iodophenyl)acetone.
Reduction: Formation of 2-(3-Hydroxy-4-iodophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Hydroxy-4-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Hydroxy-4-iodophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Iodophenyl)acetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Iodophenylacetonitrile: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
4-Hydroxy-3-iodophenylacetonitrile: Similar structure but with the hydroxy and iodine groups swapped, leading to different chemical properties.
Uniqueness
2-(3-Hydroxy-4-iodophenyl)acetonitrile is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C8H6INO |
|---|---|
分子量 |
259.04 g/mol |
IUPAC 名称 |
2-(3-hydroxy-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
InChI 键 |
IYZMJRRSPCLYDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC#N)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




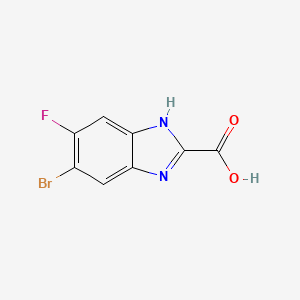
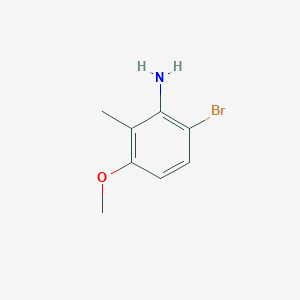

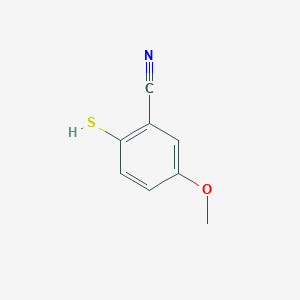
![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
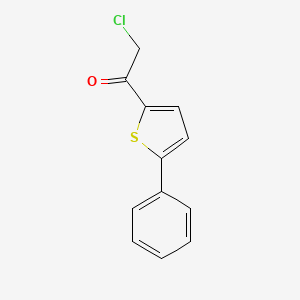
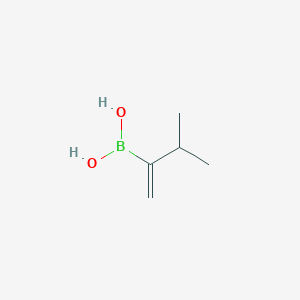
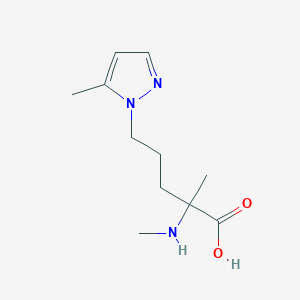


![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
